The compound [(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, commonly known as abiraterone acetate, is a synthetic organic compound classified as an ester prodrug of the steroidal drug abiraterone. This compound is primarily used in the treatment of prostate cancer by inhibiting androgen synthesis. It was approved by both the European Medicines Agency and the U.S. Food and Drug Administration in 2011 for clinical use.
Abiraterone acetate is derived from the natural steroid structure and modified to enhance its pharmacological properties. Its chemical identifiers include:
Abiraterone acetate is classified under:
The synthesis of abiraterone acetate involves several key steps that transform steroid precursors into the final product. The main synthetic route includes:
These methods utilize standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions to achieve structural modifications .
The molecular structure of abiraterone acetate can be analyzed using various techniques:
The three-dimensional conformation of abiraterone acetate is crucial for its interaction with biological targets. The presence of multiple rings and functional groups contributes to its pharmacological properties.
Abiraterone acetate undergoes several chemical reactions in biological systems:
These reactions are essential for understanding how abiraterone acetate exerts its therapeutic effects in clinical settings .
Abiraterone acetate functions by inhibiting androgen synthesis through targeting steroid 17alpha-monooxygenase (CYP17A1). This enzyme plays a significant role in producing androgens such as testosterone and dehydroepiandrosterone.
This mechanism highlights the drug's significance in managing hormone-sensitive cancers .
These properties are critical for formulation development and ensuring effective delivery in clinical applications .
Abiraterone acetate is primarily used for:
Research continues into expanding its applications beyond prostate cancer treatment, including studies on combination therapies and potential efficacy against other hormone-dependent tumors.
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: